molecular formula C11H19NO4 B3021283 2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester CAS No. 104700-36-9

2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester

Cat. No.: B3021283
CAS No.: 104700-36-9
M. Wt: 229.27 g/mol
InChI Key: JVQHOURUZMGZAI-VOTSOKGWSA-N
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Description

Properties

IUPAC Name

ethyl (E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h6-7H,5,8H2,1-4H3,(H,12,14)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQHOURUZMGZAI-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester typically involves the protection of an amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the BOC protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for protection . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the protection of amine groups during drug synthesis.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester involves the protection of amine groups through the formation of a BOC-protected intermediate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Research Findings and Data

  • Stability : The Boc group in the target compound provides superior stability under acidic conditions compared to carbamates or phosphoryl groups .
  • Stereochemical Impact : E-isomers (trans configuration) generally exhibit higher thermal stability than Z-isomers due to reduced steric strain .
  • Reactivity : Phosphoryl and ethoxycarbonyloxy analogs undergo faster nucleophilic attacks at the carbonyl group, whereas Boc-protected amines resist such reactions .

Biological Activity

2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester, also known under various nomenclatures such as ethyl 4-(t-butoxycarbonylamino)but-2-enoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₉H₁₅N₁O₄
  • Molecular Weight : 185.22 g/mol
  • IUPAC Name : 4-((tert-butoxycarbonyl)amino)but-2-enoic acid ethyl ester

Mechanisms of Biological Activity

Research indicates that the biological activity of 2-butenoic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. The t-butoxycarbonyl group enhances the stability and solubility of the compound, facilitating its interaction with biological systems.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of butenoic acid exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways.

Table 1: Antimicrobial Activity of Butenoic Acid Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Ethyl 4-(t-butoxycarbonylamino)but-2-enoateStaphylococcus aureus32 µg/mL
Ethyl 4-(t-butoxycarbonylamino)but-2-enoateEscherichia coli64 µg/mL

Antiviral Properties

Another significant area of research is the antiviral activity associated with butenoic acid derivatives. Some studies suggest that these compounds can inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral entry and replication.

Case Study: Antiviral Efficacy

In a study assessing the antiviral efficacy against influenza viruses, derivatives similar to 2-butenoic acid were shown to reduce viral load in infected cells significantly. The mechanism was attributed to the inhibition of neuraminidase enzymes, which are crucial for viral release from host cells.

Table 2: Antiviral Activity Against Influenza Virus

Compound NameViral StrainIC₅₀ (µM)
Ethyl 4-(t-butoxycarbonylamino)but-2-enoateH1N15.0
Ethyl 4-(t-butoxycarbonylamino)but-2-enoateH3N23.5

Anti-inflammatory Effects

The anti-inflammatory properties of butenoic acid derivatives have been explored in various models. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Research Findings

A study published in Journal of Medicinal Chemistry highlighted that certain butenoic acid derivatives exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models. This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. Critical Considerations :

  • Use anhydrous solvents (e.g., THF or DCM) to prevent Boc-deprotection during synthesis.
  • Monitor reaction progress via TLC or LC-MS to ensure complete conversion.

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify ester protons (δ ~4.1–4.3 ppm, quartet) and Boc methyl groups (δ ~1.4 ppm, singlet). The double bond (δ ~5.8–6.3 ppm) confirms the 2-butenoate backbone .
    • ¹³C NMR : Carbamate carbonyl (δ ~155 ppm) and ester carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~286 based on C₁₁H₁₉NO₄).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C-O) .

Advanced: How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR signals?

Methodological Answer :
Unexpected splitting or multiplicity in NMR may arise from:

  • Rotamerism : The Boc group’s tert-butyl moiety can create rotational barriers, leading to split signals for adjacent protons. Use variable-temperature NMR to coalesce peaks .
  • Stereoisomerism : The double bond (E/Z configuration) affects chemical shifts. Compare with literature data for (E)- or (Z)-2-butenoate esters (e.g., δ ~6.1 ppm for trans vs. ~5.8 ppm for cis) .

Example Table : Observed vs. Expected NMR Shifts

Proton PositionExpected δ (ppm)Observed δ (ppm)Possible Cause
Ester CH₂CH₃4.1–4.34.15Normal
Boc CH₃1.41.42Slight solvent shift
Double bond CH5.9–6.3Split into two peaksRotameric effects

Advanced: How does the Boc group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer :
The Boc group is acid-labile but stable under basic conditions:

  • Acidic Conditions (pH < 3) : Rapid deprotection occurs (e.g., using TFA in DCM), releasing the free amine .
  • Neutral/Basic Conditions : Stable at room temperature but degrades above 60°C.

Q. Stability Assessment Protocol :

Incubate the compound in buffers (pH 2–10) at 25°C and 40°C.

Monitor degradation via HPLC at 254 nm.

Calculate half-life (t₁/₂) using first-order kinetics.

Q. Methodological Answer :

  • Deprotection : Use mild acids (e.g., 20% TFA in DCM) to minimize ester hydrolysis. Add scavengers (e.g., triisopropylsilane) to quench carbocation byproducts .
  • Functionalization : After deprotection, immediately neutralize with a weak base (e.g., NaHCO₃) before coupling reactions (e.g., amide bond formation with EDC/HOBt).

Key Challenge : Competing hydrolysis of the ethyl ester under acidic conditions. Optimize reaction time and temperature to preserve the ester.

Basic: How is the compound’s stereochemistry (E/Z isomerism) confirmed?

Q. Methodological Answer :

  • NOESY NMR : Proximity of protons across the double bond confirms configuration. For (E)-isomers, NOE correlations between β-proton and adjacent groups are absent .
  • Comparative Analysis : Match retention times in chiral HPLC with known standards (e.g., (E)-ethyl crotonate elutes earlier than (Z)-isomer) .

Advanced: What are the implications of this compound in peptide synthesis or prodrug design?

Q. Methodological Answer :

  • Peptide Synthesis : The Boc-protected amine serves as an intermediate for solid-phase peptide synthesis (SPPS). After deprotection, the free amine undergoes Fmoc- or Boc-based elongation .
  • Prodrug Applications : The ethyl ester enhances lipophilicity for cellular uptake, while the Boc group protects the amine during delivery. Enzymatic ester hydrolysis releases the active carboxylic acid form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester

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